amine](/img/structure/B13300865.png)
[(4,6-Dimethylpyrimidin-2-yl)methyl](ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethylpyrimidin-2-yl)methylamine is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an ethylamine group at position 2. Pyrimidines are diazine compounds with a wide range of biological activities and are key components in many natural products, including DNA, RNA, antibiotics, vitamins, and liposaccharides .
Vorbereitungsmethoden
The synthesis of (4,6-Dimethylpyrimidin-2-yl)methylamine typically involves the condensation of β-dicarbonyl compounds with amines. One common method is the reaction of 4,6-dimethyl-2-chloropyrimidine with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
(4,6-Dimethylpyrimidin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
(4,6-Dimethylpyrimidin-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, and its potential as a therapeutic agent.
Medicine: Pyrimidine derivatives, including (4,6-Dimethylpyrimidin-2-yl)methylamine, are investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other fine chemicals
Wirkmechanismus
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, affecting processes like DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
(4,6-Dimethylpyrimidin-2-yl)methylamine can be compared with other pyrimidine derivatives, such as:
2-Aminopyrimidine: Similar in structure but lacks the methyl groups at positions 4 and 6.
4,6-Dimethyl-2-aminopyrimidine: Similar but has an amino group instead of an ethylamine group.
2-(Ethylamino)-4,6-dimethylpyrimidine: Similar but with different substitution patterns.
The uniqueness of (4,6-Dimethylpyrimidin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H15N3/c1-4-10-6-9-11-7(2)5-8(3)12-9/h5,10H,4,6H2,1-3H3 |
InChI-Schlüssel |
HDSWXBCYNMHSMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=NC(=CC(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


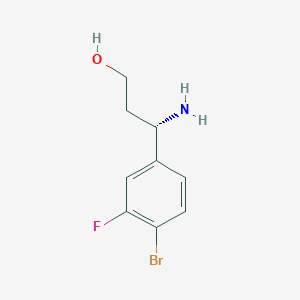
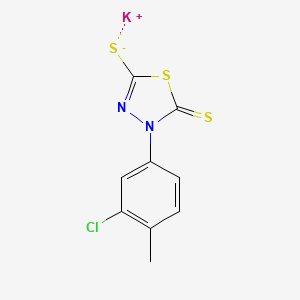
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)
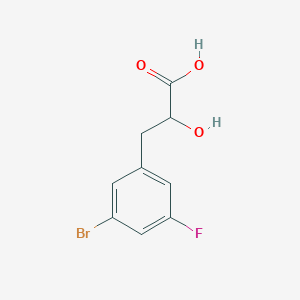
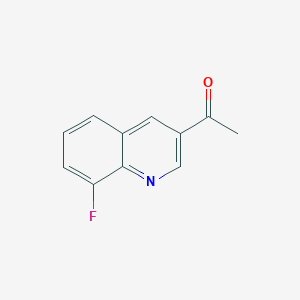
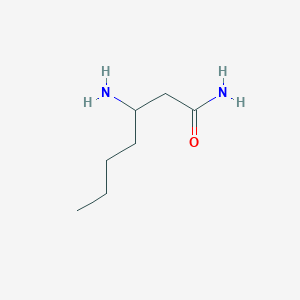
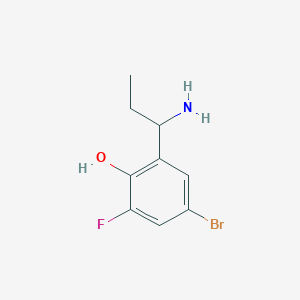
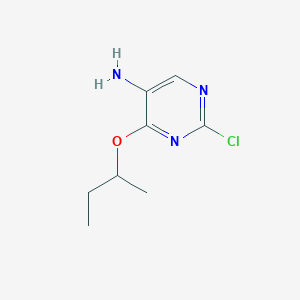
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
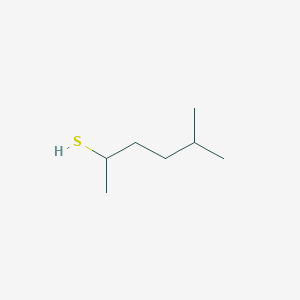

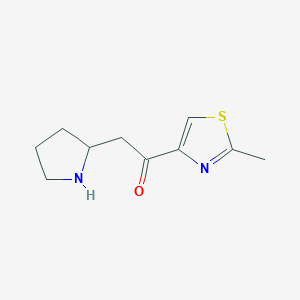
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
